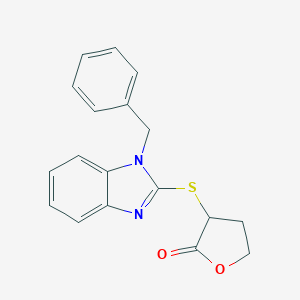
3-(1-Benzylbenzimidazol-2-yl)sulfanyloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Benzylbenzimidazol-2-yl)sulfanyloxolan-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a member of the benzimidazole family and has been synthesized using various methods. In
Mechanism of Action
The mechanism of action of 3-(1-Benzylbenzimidazol-2-yl)sulfanyloxolan-2-one is not fully understood. However, it has been suggested that this compound binds to DNA through intercalation, leading to the inhibition of DNA replication and transcription. This binding also results in the formation of DNA adducts, which can trigger apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-(1-Benzylbenzimidazol-2-yl)sulfanyloxolan-2-one has minimal toxicity towards normal cells, making it a promising candidate for further development as an anticancer agent. This compound has also been found to induce reactive oxygen species (ROS) production in cancer cells, leading to oxidative stress and apoptosis.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-(1-Benzylbenzimidazol-2-yl)sulfanyloxolan-2-one in lab experiments is its high yield during synthesis, making it a cost-effective option. Additionally, this compound has shown promising results in vitro, making it a suitable candidate for further in vivo studies. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research and development of 3-(1-Benzylbenzimidazol-2-yl)sulfanyloxolan-2-one. One of the key areas of focus is the development of this compound as an anticancer agent. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in vivo. Additionally, research can be conducted to explore the potential of this compound in other areas, such as DNA imaging and as a fluorescent probe for biological imaging. Further modifications to the structure of this compound can also be explored to improve its solubility and efficacy.
Conclusion:
In conclusion, 3-(1-Benzylbenzimidazol-2-yl)sulfanyloxolan-2-one is a promising compound that has shown potential in various scientific research applications. Its high yield during synthesis, minimal toxicity towards normal cells, and selective binding to DNA make it a suitable candidate for further development as an anticancer agent. Further research is needed to fully understand its mechanism of action and to explore its potential in other areas.
Synthesis Methods
The synthesis of 3-(1-Benzylbenzimidazol-2-yl)sulfanyloxolan-2-one has been achieved using different methods, including the reaction of 1-benzyl-2-nitrobenzene with potassium thiocyanate, followed by the reduction of the nitro group to amino group and subsequent cyclization with ethyl acetoacetate. Another method involves the reaction of 1-benzyl-2-nitrobenzene with thiourea, followed by cyclization with ethyl acetoacetate. The yield of the product obtained using these methods is generally high, making it a viable option for large-scale synthesis.
Scientific Research Applications
3-(1-Benzylbenzimidazol-2-yl)sulfanyloxolan-2-one has been used in various scientific research applications, including as a fluorescent probe for biological imaging and as a potential anticancer agent. This compound has been found to selectively bind to DNA, making it a suitable candidate for the development of DNA-targeted drugs. Additionally, it has been shown to inhibit the growth of cancer cells in vitro, suggesting its potential as an anticancer agent.
properties
Product Name |
3-(1-Benzylbenzimidazol-2-yl)sulfanyloxolan-2-one |
|---|---|
Molecular Formula |
C18H16N2O2S |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
3-(1-benzylbenzimidazol-2-yl)sulfanyloxolan-2-one |
InChI |
InChI=1S/C18H16N2O2S/c21-17-16(10-11-22-17)23-18-19-14-8-4-5-9-15(14)20(18)12-13-6-2-1-3-7-13/h1-9,16H,10-12H2 |
InChI Key |
PASDTLWASOQQGV-UHFFFAOYSA-N |
SMILES |
C1COC(=O)C1SC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Canonical SMILES |
C1COC(=O)C1SC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-benzoylphenyl)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B270050.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-chloropyridin-2-yl)acetamide](/img/structure/B270053.png)
![N-(3-fluorophenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B270054.png)
![N-(5-chloro-2-pyridinyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B270059.png)
![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-iodophenyl)acetamide](/img/structure/B270061.png)
![N-(2-pyridinyl)-2-[[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio]acetamide](/img/structure/B270062.png)
![2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B270063.png)
![N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B270064.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B270065.png)
![2-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B270067.png)



